molecular formula C7H12O2 B15076316 2-Buten-1-YL propionate

2-Buten-1-YL propionate

Cat. No.: B15076316
M. Wt: 128.17 g/mol
InChI Key: UCXAUVOTLFMULL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Buten-1-yl propionate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of 2-buten-1-ol and propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Buten-1-yl propionate can be synthesized through the esterification reaction between 2-buten-1-ol and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor with an acid catalyst to achieve high yields and efficiency. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-yl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Buten-1-yl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Buten-1-yl propionate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-buten-1-ol and propionic acid, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and other biomolecules contribute to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

[(E)-but-2-enyl] propanoate

InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

UCXAUVOTLFMULL-HWKANZROSA-N

Isomeric SMILES

CCC(=O)OC/C=C/C

Canonical SMILES

CCC(=O)OCC=CC

Origin of Product

United States

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